molecular formula C9H9Cl B1144319 1-(2-Chloroethenyl)-2-methylbenzene CAS No. 18684-83-8

1-(2-Chloroethenyl)-2-methylbenzene

Cat. No.: B1144319
CAS No.: 18684-83-8
M. Wt: 152.62076
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethenyl)-2-methylbenzene (CAS: 18684-83-8) is an aromatic compound with the molecular formula C₉H₉Cl and a molecular weight of 152.62 g/mol. Structurally, it features a chloroethenyl (–CH=CHCl) group attached to the ortho position of a methyl-substituted benzene ring. Its IUPAC name is 1-((E)-2-chlorovinyl)-2-methylbenzene, and it is also known by synonyms such as AG-E-36035 . Key physicochemical properties include a monoisotopic mass of 152.04 Da, a topological polar surface area of 0 Ų, and a calculated XLogP (hydrophobicity) value of 3.4, indicating moderate lipophilicity . The compound’s stereochemistry (E-configuration) and substituent positions influence its reactivity in organic synthesis, particularly in cyclization and substitution reactions.

Properties

CAS No.

18684-83-8

Molecular Formula

C9H9Cl

Molecular Weight

152.62076

Synonyms

1-((E)-2-CHLORO-VINYL)-2-METHYL-BENZENE

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Nitrostyryl)-2-methylbenzene

  • Structure: Features a nitro (–NO₂) group instead of chloroethenyl.
  • Reactivity : Undergoes reductive N-heterocyclization to form indoles. The steric hindrance from the ortho-methyl group reduces reaction yields (e.g., 2d indole yield: 76% ) compared to electron-withdrawing substituents (e.g., –CF₃ or –Cl at para positions, yielding 85–90%) .
  • Key Difference : The nitro group’s electron-withdrawing nature enhances electrophilicity, whereas the chloroethenyl group in the target compound may favor electrophilic substitution or addition reactions.

1-(2-Chloro-2-methylpropyl)-2-methylbenzene (3h)

  • Structure : Contains a branched chloroalkyl (–CH(CH₃)CH₂Cl) group.
  • Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ catalysis, achieving 96% yield .
  • Key Difference : The saturated alkyl chain reduces conjugation, making 3h less reactive in cyclization compared to the conjugated chloroethenyl group in the target compound.

Functional Group and Positional Isomerism

1-(2-Chloroethoxy)-2-methoxybenzene

  • Structure : Substituted with –OCH₂CH₂Cl and –OCH₃ groups.
  • Properties : Higher molecular weight (186.63 g/mol ) and polarity due to ether and methoxy groups, enhancing solubility in polar solvents .
  • Key Difference : The ether linkage allows nucleophilic substitution (e.g., SN2 reactions), unlike the chloroethenyl group, which participates in electrophilic additions.

2-(Chloroethyl)benzene

  • Structure : A simple chloroalkyl (–CH₂CH₂Cl) derivative.
  • Applications : Used as an intermediate in phenethylamine synthesis. Its lack of conjugation limits use in cycloadditions compared to the target compound .

Halogenation Patterns and Electronic Effects

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene

  • Structure : Para-substituted chloro and methallyl (–CH₂C(CH₃)=CH₂) groups.
  • Reactivity : The methallyl group enables Diels-Alder reactions, while the para-chloro substituent directs electrophilic substitution to the ortho/meta positions .
  • Key Difference : The target compound’s ortho-chloroethenyl group creates steric and electronic effects that favor regioselective reactions.

1-(3-(Chlorofluoromethyl)-4,4,4-trifluoro-1-iodobut-1-en-1-yl)-2-methylbenzene (286)

  • Structure : Polyhalogenated (Cl, F, I) with a complex unsaturated chain.
  • Synthesis : Produced via visible-light photocatalytic reactions (51% yield) .
  • Key Difference : The trifluoro and iodo groups increase electrophilicity and steric bulk, contrasting with the simpler chloroethenyl group in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%) Key Reactivity Reference
1-(2-Chloroethenyl)-2-methylbenzene C₉H₉Cl 152.62 Ortho-chloroethenyl N/A Electrophilic addition, cyclization
1-(2-Nitrostyryl)-2-methylbenzene C₁₅H₁₃NO₂ 239.27 Ortho-methyl, nitro 76 Reductive N-heterocyclization
1-(2-Chloro-2-methylpropyl)-2-methylbenzene C₁₁H₁₅Cl 182.69 Branched chloroalkyl 96 Decarbonylative hydrochlorination
1-(2-Chloroethoxy)-2-methoxybenzene C₉H₁₁ClO₂ 186.63 Chloroethoxy, methoxy N/A Nucleophilic substitution
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene C₁₀H₁₁Cl 166.65 Para-chloro, methallyl N/A Diels-Alder, electrophilic substitution

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